N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate
Description
Systematic Nomenclature and Synonyms in Scientific Literature
The compound N-methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide tosylate is systematically named according to IUPAC guidelines as:
4-methylbenzenesulfonic acid; N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide. Its molecular structure integrates a picolinamide core linked to a phenoxy group substituted with a benzamido moiety containing a trifluoromethyl group, paired with a tosylate counterion.
Synonyms documented in scientific literature and chemical databases include:
- YL529
- SKLB610 Tosylate
- GLXC-03411
- 1338443-27-8 (CAS Registry Number).
The compound is occasionally referenced in pharmacological studies as a derivative of kinase inhibitors, though its exact therapeutic target remains under investigation.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₂₈H₂₄F₃N₃O₆S , with a calculated molecular weight of 587.6 g/mol . This comprises:
Table 1: Elemental Composition
| Element | Quantity | Contribution to Molecular Weight (%) |
|---|---|---|
| C | 28 | 57.2% |
| H | 24 | 4.1% |
| F | 3 | 9.7% |
| N | 3 | 7.2% |
| O | 6 | 16.3% |
| S | 1 | 5.5% |
The trifluoromethyl (-CF₃) group contributes significantly to the compound’s lipophilicity, while the tosylate counterion enhances aqueous solubility through ionic interactions.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct X-ray crystallographic data for this specific tosylate salt are not publicly available, structural analogs provide insight into its conformational preferences. The parent molecule features:
- A picolinamide scaffold with a methyl-substituted amide group at position 2.
- A phenoxy linker at position 4, connected to a benzamido group substituted with a trifluoromethyl moiety.
The tosylate counterion likely engages in hydrogen bonding with the protonated amine group of the parent molecule, stabilizing the crystal lattice. In similar kinase inhibitor salts (e.g., lapatinib tosylate), the tosylate anion forms N–H···O hydrogen bonds with the drug molecule, creating a fused-ring motif (R²₂(15)). Computational models suggest that the trifluoromethyl group adopts a coplanar orientation with the benzamido ring to maximize π-π stacking interactions.
Tosylate Counterion Interactions and Salt Formation Rationale
The selection of the tosylate counterion (p-toluenesulfonate) is driven by its ability to:
- Enhance solubility : Tosylate salts generally exhibit higher aqueous solubility compared to free bases, critical for bioavailability.
- Improve stability : The strong acidic nature of p-toluenesulfonic acid (pKa ≈ −2.8) ensures complete protonation of basic nitrogen atoms, preventing degradation via hydrolysis.
- Facilitate crystallization : Tosylate anions participate in predictable hydrogen-bonding networks, aiding in the formation of stable crystalline phases.
Table 2: Key Interactions in Tosylate Salts
The salt formation process typically involves reacting the free base with p-toluenesulfonic acid in a polar aprotic solvent (e.g., acetonitrile), followed by recrystallization to achieve high purity.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3.C7H8O3S/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-12H,1H3,(H,25,29)(H,27,28);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJKWAXBKSICPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Picolinamide Intermediate Synthesis
The synthesis begins with the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide, a key intermediate. As described in patent literature, 2-picolinic acid undergoes chlorination with thionyl chloride (SOCl₂) to form picolinoyl chloride, followed by amidation with methylamine in tetrahydrofuran (THF) to yield N-methylpicolinamide. Subsequent coupling with 4-aminophenol under reflux conditions (160°C, solvent-free) produces 4-(4-aminophenoxy)-N-methylpicolinamide.
Critical Parameters :
-
Chlorination : Excess thionyl chloride ensures complete conversion, with residual SOCl₂ removed via vacuum distillation.
-
Amidation : Methylamine gas is introduced gradually to prevent side reactions, with yields exceeding 85%.
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Benzoyl chloride formation | SOCl₂, 3-(trifluoromethyl)benzoic acid | DCM | 0–5°C | 2 h | 92% |
| Amide coupling | Phenyl chloroformate, NEt₃ | DMF | 40–45°C | 3 h | 78% |
Tosylation and Salt Formation
Tosylate Group Incorporation
The final step involves reacting the free base with p-toluenesulfonic acid (TsOH) in ethyl acetate. The mixture is stirred at 70°C for 2 h, followed by cooling to precipitate the tosylate salt. Crystallization from ethanol/water (3:1) enhances purity (>99% by HPLC).
Optimization Insights :
-
Solvent Ratio : Ethanol/water mixtures (3:1) prevent premature precipitation, ensuring uniform crystal growth.
-
Stoichiometry : A 1:1 molar ratio of base to TsOH minimizes residual acidity, avoiding decomposition.
Comparative Analysis of Methodologies
Patent vs. Academic Routes
Patent EP2195286A2 outlines a scalable route using phenyl chloroformate-mediated coupling, achieving 65–78% yields over five steps. In contrast, academic methods employ direct amidation with 3-(trifluoromethyl)benzoyl chloride, yielding 70–85% but requiring stringent temperature control.
Advantages of Patent Route :
Solvent and Catalyst Impact
| Parameter | THF-Based Method | DMF-Based Method |
|---|---|---|
| Reaction Time | 2 h per step | 3–4 h per step |
| Yield | 68% | 78% |
| Purity | 95% | 99% |
| Byproducts | <5% | <1% |
DMF enhances solubility of intermediates, reducing reaction times but requiring extensive washing to remove residual solvent.
Challenges and Process Optimization
Purification Difficulties
The tosylate salt’s hygroscopic nature complicates isolation. Patent methods address this via:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce halogen atoms into the aromatic rings.
Scientific Research Applications
N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzamido and picolinamide moieties contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Motifs
YL529 belongs to a family of picolinamide derivatives characterized by a central pyridine-2-carboxamide scaffold. Key structural variations among analogs include:
- Substituents on the phenyl ring: Modifications such as nitro (NO₂), methoxy (OCH₃), chloro-trifluoromethyl (Cl-CF₃), and cyclohexyl groups influence electronic properties and target binding .
- Counterions : Tosylate salts improve solubility compared to free bases or other salts (e.g., ditosylates in ) .
Table 1: Key Structural and Physical Properties of YL529 and Analogs
Physicochemical Properties
Counterion Effects
- Tosylate salts (YL529, Sorafenib Tosylate) improve aqueous solubility compared to free bases or ditosylates (e.g., Compound 10–1 in ) .
Biological Activity
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide tosylate (CAS Number: 1338443-27-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 587.57 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity due to its unique electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H24F3N3O6S |
| Molecular Weight | 587.57 g/mol |
| CAS Number | 1338443-27-8 |
| Solubility | Soluble in DMSO and DMF |
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific transcription factors. Notably, it has been shown to inhibit the activity of TEAD transcription factors (TEAD1-4), which play crucial roles in cellular processes such as proliferation and differentiation .
Therapeutic Applications
- Cancer Treatment : The compound has demonstrated efficacy in inhibiting the growth of several cancer cell lines by disrupting TEAD-mediated transcriptional activity, thereby reducing cell proliferation and inducing apoptosis .
- Anti-inflammatory Effects : Studies suggest that it may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as fibrosis and autoimmune disorders .
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the compound's ability to inhibit the proliferation of breast cancer cells in vitro. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Inhibition of TEAD Activity
In another investigation, the compound was tested for its ability to inhibit TEAD-mediated transcription in a reporter assay. The results indicated that this compound effectively reduced luciferase activity by over 70% at optimal concentrations, suggesting a strong inhibitory effect on TEAD function .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological profile of this compound. A notable study described a multi-step synthetic route yielding high purity and yield, which is crucial for further biological evaluation .
Table 2: Summary of Biological Studies
| Study Reference | Activity Assessed | Key Findings |
|---|---|---|
| Hu et al., 2021 | Anticancer Activity | Significant reduction in breast cancer cell viability (IC50 < 10 µM) |
| Patent 3162348 | TEAD Inhibition | Over 70% reduction in luciferase activity |
| Research Thesis | Synthesis Optimization | High yield synthesis method developed |
Q & A
Basic Research Question
- Decomposition Risks : Differential scanning calorimetry (DSC) data indicate thermal decomposition; thus, storage at low temperatures (e.g., –20°C) and avoidance of prolonged light exposure are critical .
- Mutagenicity : Ames II testing shows low mutagenicity, but handling protocols (e.g., fume hoods, nitrile gloves) must align with guidelines for anomeric amides .
What methodologies assess its kinase inhibition profile and selectivity?
Advanced Research Question
- Kinase Assays : Use recombinant kinase domains (e.g., Raf, VEGFR) in ATP-competitive binding assays with radioactive or fluorescence-based readouts. IC₅₀ values are calculated via dose-response curves .
- Selectivity Screening : Profiling against a kinase panel (e.g., 400+ kinases) identifies off-target effects. Data contradictions (e.g., varying inhibition in cell-based vs. enzymatic assays) may arise from cellular uptake differences or metabolite interference .
How are pharmacokinetic (PK) parameters evaluated in preclinical models?
Advanced Research Question
- Formulation : For in vivo studies, the compound is suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) for oral gavage. In vitro assays use DMSO stocks diluted to ≤0.1% final concentration .
- PK Metrics : Plasma/tissue samples analyzed via LC-MS/MS quantify bioavailability, half-life, and clearance. Interspecies scaling (e.g., mouse-to-human) requires allometric adjustments for clinical trial predictions .
What strategies resolve contradictions in efficacy data across cancer cell lines?
Advanced Research Question
- Mechanistic Profiling : Compare gene expression (RNA-seq) or proteomic signatures of sensitive vs. resistant cell lines (e.g., MDA-MB-231 TNBC cells). Contradictions may stem from differential kinase dependency or compensatory pathways .
- Combinatorial Screens : Chou-Talalay synergy analysis identifies drug combinations (e.g., with taxanes or EGFR inhibitors) that enhance efficacy and overcome resistance .
How is the compound’s stability optimized in formulation development?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products (HPLC-MS).
- Excipient Screening : Lyophilization with cyclodextrins or encapsulation in liposomes improves solubility and shelf-life, critical for in vivo applications .
What analytical methods quantify trace impurities in bulk synthesis?
Advanced Research Question
- HPLC-PDA/MS : Detects and characterizes impurities (e.g., Sorafenib EP Impurity F) at <0.1% levels. Column selection (C18 or HILIC) depends on impurity polarity .
- NMR Spiking : Co-injection with reference standards (e.g., deuterated analogs) confirms impurity identity .
How does the trifluoromethyl group influence bioavailability and target engagement?
Advanced Research Question
- Lipophilicity : LogP measurements (shake-flask or computational) show increased membrane permeability due to the CF₃ group.
- Metabolic Stability : Microsomal assays (human/rat liver microsomes) quantify oxidation resistance, linked to prolonged half-life in vivo .
What computational models predict off-target binding risks?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
